molecular formula C13H10ClNO3S B1613922 2-Chloro-5-(5-ethoxycarbonyl-2-thenoyl)pyridine CAS No. 890100-50-2

2-Chloro-5-(5-ethoxycarbonyl-2-thenoyl)pyridine

Cat. No. B1613922
CAS RN: 890100-50-2
M. Wt: 295.74 g/mol
InChI Key: QBGAKOUKIDPSPH-UHFFFAOYSA-N
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Description

2-Chloro-5-(5-ethoxycarbonyl-2-thenoyl)pyridine is a chemical compound with the molecular formula C13H10ClNO3S . It is also known by other names such as ethyl 5-(6-chloropyridine-3-carbonyl)thiophene-2-carboxylate . The compound has a molecular weight of 295.74 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H10ClNO3S/c1-2-18-13(17)10-5-4-9(19-10)12(16)8-3-6-11(14)15-7-8/h3-7H,2H2,1H3 . This code provides a specific representation of the molecular structure. The compound’s canonical SMILES representation is CCOC(=O)C1=CC=C(S1)C(=O)C2=CN=C(C=C2)Cl .


Physical And Chemical Properties Analysis

The compound has a computed XLogP3-AA value of 3.7 , indicating its lipophilicity. It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 295.0069920 g/mol . The topological polar surface area is 84.5 Ų . The compound has a heavy atom count of 19 and a complexity of 353 .

Scientific Research Applications

Polyheterocyclic Synthesis

This compound serves as a precursor in the synthesis of complex polyheterocyclic structures. For instance, it has been utilized to generate derivatives such as Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine, Pyrido[3′,2′:4,5]thieno[3,2-d][1,2,3]triazine, and various pyrazolyl, oxadiazolylthieno[2,3-b]pyridine derivatives. These syntheses involve reactions with ethyl chloroacetate to produce ethoxy-carbonylmethylpyridine derivatives, which are then cyclized into thieno[2,3-b]-pyridine derivatives. Such compounds find applications in medicinal chemistry, material science, and organic synthesis due to their unique structural and functional properties (Elneairy, Gad-Elkareem, & Abdel-fattah, 2006).

Antibacterial Agents

Derivatives of 2-Chloro-5-(5-ethoxycarbonyl-2-thenoyl)pyridine have been investigated for their potential as antibacterial agents. The synthesis of pyrrolo[2,3-b]pyridines and pyrido[2′,3′:5,4]pyrrolo[2,3-d]pyrimidines from this compound demonstrates its versatility as a building block in creating molecules with antibacterial properties. These studies highlight the compound's role in the development of new antibacterial drugs, contributing to the ongoing search for novel antimicrobial agents to combat resistant bacterial strains (Abdel-Mohsen & Geies, 2008).

Liquid Crystalline Compounds

The compound also plays a crucial role in the synthesis of liquid crystalline materials. Researchers have developed novel methods for synthesizing pyridine-containing liquid crystalline 5-substituted 2-(4-alkylphenyl)pyridines using this compound. Such materials are of great interest in the development of display technologies and other electronic applications due to their unique optical and electronic properties (Chia, Shen, & Lin, 2001).

Molecular Docking and Screening

This compound and its derivatives have been subjected to molecular docking and screening to evaluate their potential as pharmacological agents. Novel pyridine and fused pyridine derivatives synthesized from this compound have shown promise in preliminary screenings for antimicrobial and antioxidant activity. Such screenings are pivotal in identifying new drug candidates in the early stages of drug development (Flefel et al., 2018).

properties

IUPAC Name

ethyl 5-(6-chloropyridine-3-carbonyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3S/c1-2-18-13(17)10-5-4-9(19-10)12(16)8-3-6-11(14)15-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGAKOUKIDPSPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641789
Record name Ethyl 5-(6-chloropyridine-3-carbonyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

890100-50-2
Record name Ethyl 5-[(6-chloro-3-pyridinyl)carbonyl]-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890100-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(6-chloropyridine-3-carbonyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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